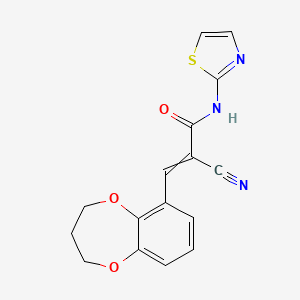

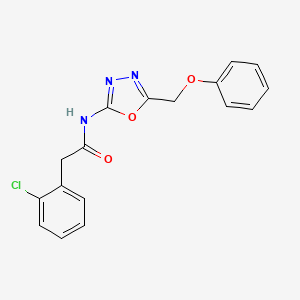

![molecular formula C22H24N2O2 B2889613 6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850030-35-2](/img/structure/B2889613.png)

6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a chemical compound with the molecular formula C22H24N2O2 . It is a complex organic molecule that falls under the category of coumarins . Coumarins are a group of naturally occurring lactones, first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin-based compounds, including 6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one, has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . A series of novel 4- (3- (4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl- 2H -chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of 6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is characterized by the presence of a coumarin ring, a phenylpiperazine group, and two methyl groups . The coumarin ring is a benzopyran-2-one structure, which is a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has shown potential in antimicrobial activities. Specifically, its analogs have been synthesized and exhibited significant antibacterial and antifungal activity, comparable to standard treatments. These findings are supported by molecular docking studies, which show a good correlation between the experimental inhibitory potency of the derivatives and their estimated score by genetic algorithm, indicating potential use in antimicrobial drug development (Mandala et al., 2013).

Catalysis

Silica-bonded N-propylpiperazine sodium n-propionate has been used as an efficient solid base for synthesizing a series of 4H-pyran derivatives, indicating its potential application in catalyzing various chemical reactions. This method showcases the recyclable nature of the catalyst, emphasizing sustainability in chemical synthesis processes (Niknam et al., 2013).

Alkylating Properties

Research on phosphonic derivatives of chromone, closely related to the queried compound, has revealed their alkylating properties. Some synthesized compounds displayed high alkylating activity, suggesting potential applications in chemical synthesis and drug development (Budzisz et al., 2001).

Antioxidant and Antihyperglycemic Agents

Coumarin derivatives containing pyrazole and indenone rings have been synthesized and shown to possess potent antioxidant and antihyperglycemic activities. This indicates the potential of these compounds in developing treatments for oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).

Cancer Research

Compounds based on chromene structures have been explored for their potential as anticancer agents. One study discovered that 4-aryl-4H-chromenes could act as potent apoptosis inducers, identifying them as promising candidates for cancer therapy (Kemnitzer et al., 2004).

Propriétés

IUPAC Name |

6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-16-12-20-18(14-22(25)26-21(20)13-17(16)2)15-23-8-10-24(11-9-23)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOPBHLOZYJUPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

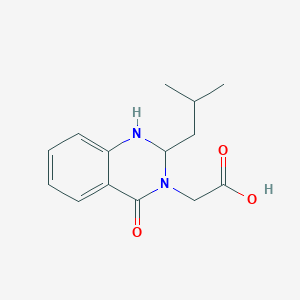

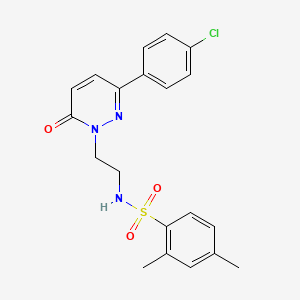

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2889530.png)

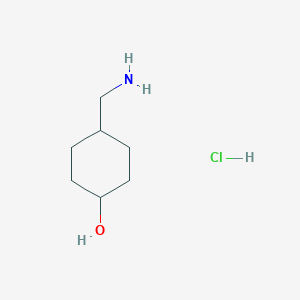

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2889534.png)

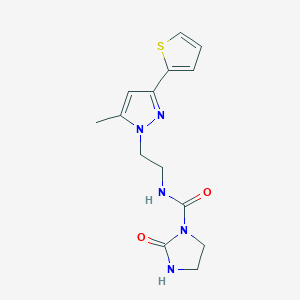

![(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2889537.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2889539.png)

![1-benzyl 7-methyl 6-(4-chlorobenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2889540.png)

![4-[Cyclobutyl(methylsulfonyl)amino]azepane-1-carboxamide](/img/structure/B2889547.png)

![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2889549.png)

![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-methylthiourea](/img/structure/B2889552.png)